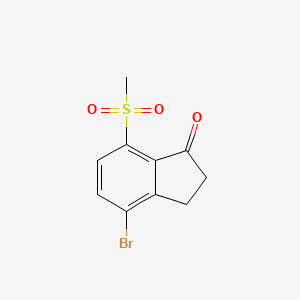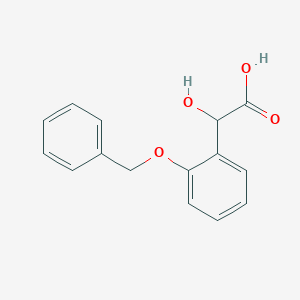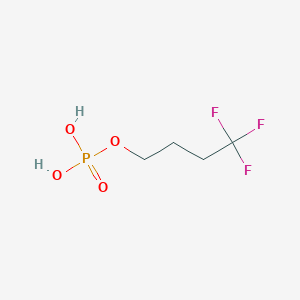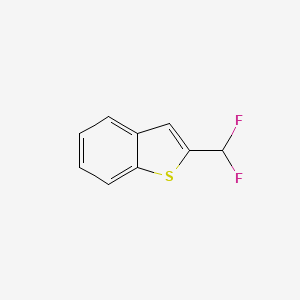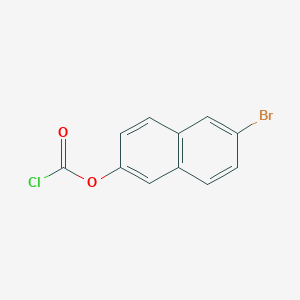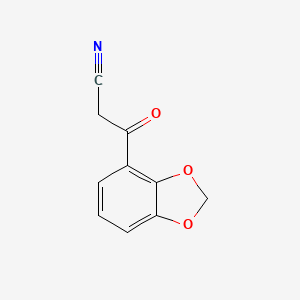
3-(4-Benzodioxolyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876532: , also known as 3-(4-Benzodioxolyl)-3-oxopropanenitrile, is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring and a nitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzodioxolyl)-3-oxopropanenitrile typically involves the reaction of benzodioxole derivatives with nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under carefully monitored conditions. The process is designed to maximize efficiency and minimize waste, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it gains oxygen atoms.
Reduction: It can also be reduced, losing oxygen atoms or gaining hydrogen atoms.
Substitution: The benzodioxole ring allows for various substitution reactions, where different functional groups can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(4-Benzodioxolyl)-3-oxopropanenitrile is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a candidate for developing new biochemical assays and probes.
Medicine: In medicine, researchers are exploring the potential therapeutic applications of this compound. Its unique chemical properties may allow for the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-(4-Benzodioxolyl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. The benzodioxole ring and nitrile group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
- 3-(4-Methoxyphenyl)-3-oxopropanenitrile
- 3-(4-Chlorophenyl)-3-oxopropanenitrile
- 3-(4-Nitrophenyl)-3-oxopropanenitrile
Comparison: Compared to these similar compounds, 3-(4-Benzodioxolyl)-3-oxopropanenitrile stands out due to the presence of the benzodioxole ring. This structural feature imparts unique chemical properties, such as increased stability and reactivity, making it more suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7NO3/c11-5-4-8(12)7-2-1-3-9-10(7)14-6-13-9/h1-3H,4,6H2 |
Clave InChI |
TVIKUUUHXNEBHK-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC(=C2O1)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


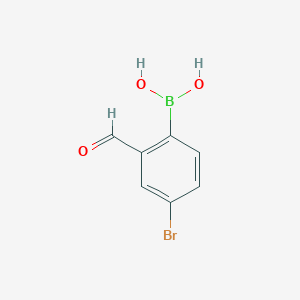
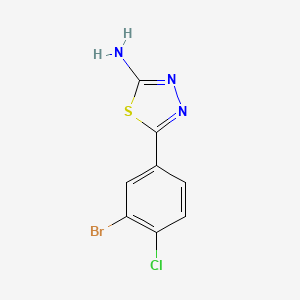
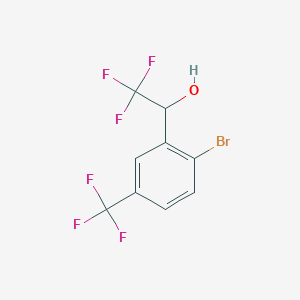
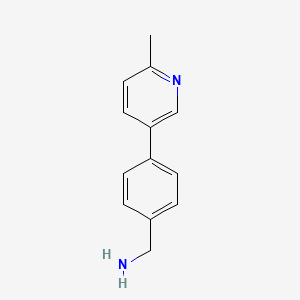
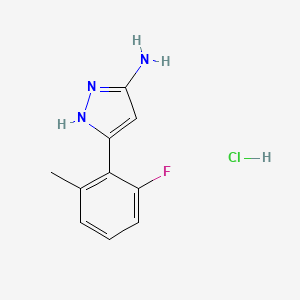
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
